Benzenamine, 5-chloro-2-(1H-imidazol-2-ylthio)-

Description

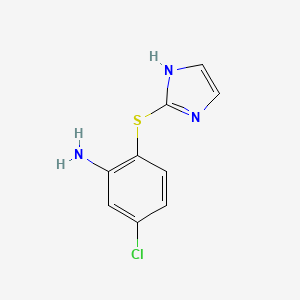

Benzenamine, 5-chloro-2-(1H-imidazol-2-ylthio)- is a heterocyclic aromatic compound featuring a benzene ring substituted with a chlorine atom at position 5 and a thioether-linked imidazole moiety at position 2. Its molecular formula is C₉H₇ClN₃S, with a molecular weight of 224.69 g/mol.

This compound is synthesized via nucleophilic aromatic substitution (SNAr) or transition metal-catalyzed coupling. For example, describes a method using CuI, Cs₂CO₃, and L-proline in DMF to couple imidazole-thiol derivatives with halogenated aromatics, suggesting a plausible route for synthesizing the target compound .

Properties

CAS No. |

88251-69-8 |

|---|---|

Molecular Formula |

C9H8ClN3S |

Molecular Weight |

225.70 g/mol |

IUPAC Name |

5-chloro-2-(1H-imidazol-2-ylsulfanyl)aniline |

InChI |

InChI=1S/C9H8ClN3S/c10-6-1-2-8(7(11)5-6)14-9-12-3-4-13-9/h1-5H,11H2,(H,12,13) |

InChI Key |

KIQLYFPGUMYBMY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1Cl)N)SC2=NC=CN2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenamine, 5-chloro-2-(1H-imidazol-2-ylthio)- typically involves the formation of the imidazole ring followed by its attachment to the benzenamine core. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the imidazole ring under mild conditions . The reaction conditions are generally mild, allowing for the inclusion of various functional groups, including aryl halides and aromatic heterocycles .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Benzenamine, 5-chloro-2-(1H-imidazol-2-ylthio)- undergoes several types of chemical reactions, including:

Oxidation: The imidazole ring can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can target the nitro or carbonyl groups if present, converting them into amines or alcohols.

Substitution: The chlorine atom on the benzenamine core can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring can lead to the formation of imidazole N-oxides, while substitution of the chlorine atom can yield various substituted benzenamine derivatives.

Scientific Research Applications

Benzenamine, 5-chloro-2-(1H-imidazol-2-ylthio)- has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Mechanism of Action

The mechanism of action of Benzenamine, 5-chloro-2-(1H-imidazol-2-ylthio)- involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, modulating their activity. For example, it can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity . The exact molecular targets and pathways depend on the specific biological context and the compound’s structural modifications.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues

Compound A : 5-Chloro-N-[3-(1H-imidazol-1-yl)propyl]-4-methyl-1,3-benzothiazol-2-amine

- Structure : Benzothiazole core with chloro and methyl substituents, linked via an amine to an imidazole-containing alkyl chain.

- Key Differences : Benzothiazole vs. benzene core; amine linker vs. thioether.

- Properties : Higher molecular weight (306.81 g/mol) and likely greater steric hindrance due to the propyl chain, reducing solubility compared to the target compound .

Compound B : 5-(Arylideneamino)-1H-Benzo[d]imidazole-2-thiols

- Structure: Benzimidazole-thiol scaffold with arylideneamino substituents.

- Key Differences : Benzimidazole (fused ring) vs. simple imidazole; thiol (-SH) vs. thioether (-S-).

Compound C : 5-Chloro-2-(trichloromethyl)-1H-benzo[d]imidazole

- Structure : Benzimidazole with chloro and trichloromethyl groups.

- Key Differences : Trichloromethyl substituent introduces extreme electronegativity, altering electronic distribution compared to the target compound’s thioether-imidazole.

- Applications : Primarily used as a synthetic intermediate in agrochemicals .

Physicochemical Properties

- Lipophilicity : The target compound’s thioether linker provides moderate lipophilicity (LogP ~2.1), making it more membrane-permeable than Compound B’s thiol derivatives but less than Compound C’s trichloromethyl group.

- Solubility : The imidazole ring’s polarity may enhance aqueous solubility compared to benzothiazole or trichloromethyl analogues.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.